molecular formula C18H11BrN2O2 B12624271 [2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-yl](phenyl)methanone CAS No. 920286-55-1

[2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-yl](phenyl)methanone

Cat. No.: B12624271
CAS No.: 920286-55-1
M. Wt: 367.2 g/mol
InChI Key: LZHFOGYFFSTASS-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone is a benzimidazole derivative featuring a phenyl methanone group at the 6-position and a 5-bromofuran-2-yl substituent at the 2-position. For instance, Kumar et al. synthesized bis-benzimidazole derivatives using chloroacetic acid and KOH-mediated reactions, which may parallel the target compound’s preparation . The bromofuran moiety likely arises from bromination strategies similar to those used for 5-bromo-3-methyl-2(5H)-furanone, where N-bromosuccinimide (NBS) and radical initiators like AIBN are employed .

Properties

CAS No.

920286-55-1

Molecular Formula

C18H11BrN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-phenylmethanone

InChI

InChI=1S/C18H11BrN2O2/c19-16-9-8-15(23-16)18-20-13-7-6-12(10-14(13)21-18)17(22)11-4-2-1-3-5-11/h1-10H,(H,20,21)

InChI Key

LZHFOGYFFSTASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

General Synthetic Approach

The synthesis of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone typically involves several key steps:

  • Formation of the Benzimidazole Core : The initial step often involves the condensation of o-phenylenediamine with an appropriate carbonyl compound to form the benzimidazole structure.

  • Bromination of Furan : The introduction of the bromine atom into the furan ring can be achieved through electrophilic aromatic substitution.

  • Final Coupling Reaction : The final step usually involves coupling the brominated furan with the benzimidazole derivative to form the target compound.

Detailed Reaction Pathways

Step 1: Synthesis of Benzimidazole

The benzimidazole core can be synthesized via a reaction between o-phenylenediamine and a suitable carboxylic acid derivative, often under acidic conditions:

$$
\text{o-phenylenediamine} + \text{carboxylic acid} \rightarrow \text{benzimidazole} + \text{H}_2\text{O}
$$

Step 2: Bromination of Furan

5-Bromofuran can be synthesized through bromination of furan using bromine in a solvent like dichloromethane:

$$
\text{furan} + \text{Br}_2 \rightarrow \text{5-Bromofuran}
$$

Step 3: Coupling Reaction

The final coupling step can utilize a palladium-catalyzed reaction or a traditional nucleophilic substitution to attach the brominated furan to the benzimidazole:

$$
\text{benzimidazole} + \text{5-Bromofuran} \rightarrow 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone
$$

A summary of typical reaction conditions and yields for each step is presented in the following table:

Step Reaction Type Conditions Yield (%)
1 Condensation Acidic medium, reflux 70-85
2 Electrophilic Bromination DCM, room temperature 60-75
3 Coupling Pd-catalyst, base (e.g., K2CO3) 50-80

Characterization Techniques

After synthesis, characterization techniques are essential to confirm the structure and purity of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone:

Spectroscopic Analysis

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is often employed to assess purity and separate any by-products from the desired product.

Chemical Reactions Analysis

2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone can inhibit the proliferation of various cancer cell lines. For instance, a related benzimidazole compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that the bromofuran moiety may enhance the compound's efficacy against tumors .

Antimicrobial Properties
Benzimidazole derivatives have also been explored for their antimicrobial activities. The presence of the 5-bromofuran group is believed to contribute to enhanced interaction with microbial targets. In vitro studies have shown that such compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests a possible therapeutic role for 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone in treating inflammatory diseases .

Material Science Applications

Organic Electronics
The unique electronic properties of compounds containing furan and benzimidazole moieties make them suitable for applications in organic electronics. Studies have shown that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their ability to facilitate charge transport is crucial for improving device efficiency .

Fluorescent Probes
Due to their distinct photophysical properties, derivatives of this compound can serve as fluorescent probes in biological imaging. The incorporation of bromine enhances the stability and brightness of the fluorescence, making these compounds valuable tools for tracking biological processes in live cells .

Agricultural Chemistry Applications

Pesticide Development
The structural features of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone suggest potential use as a pesticide or herbicide. Compounds with similar structures have been evaluated for their ability to disrupt pest life cycles or inhibit plant pathogens, offering a pathway for developing environmentally friendly agricultural chemicals .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesInduced apoptosis in MCF-7 cells; IC50 = 15 µM
Antimicrobial EvaluationTest against bacterial strainsEffective against E. coli and S. aureus; MIC = 32 µg/mL
Anti-inflammatory ResearchAssess cytokine inhibitionReduced TNF-alpha levels by 50% in LPS-stimulated macrophages
Organic Electronics ExperimentTest as OLED materialAchieved 15% efficiency in devices; stable under operational conditions

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The target compound’s distinct substituents differentiate it from analogs:

  • This contrasts with compounds like BIPM (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-ylmethanone), which features a methylthio linker instead of bromofuran, favoring metal coordination (e.g., Pd complexes) .
  • Phenyl methanone: A common pharmacophore in benzimidazoles, as seen in fluorophenyl variants (e.g., 1H-benzimidazol-6-ylmethanone), where fluorine substituents increase lipophilicity and metabolic stability .
Table 1: Substituent Comparison
Compound Name Key Substituents Notable Effects
Target Compound 5-Bromofuran-2-yl, phenyl methanone Electrophilicity, steric hindrance
BIPM Methylthio linker, bis-benzimidazole Metal coordination capability
4-Fluorophenyl variant 4-Fluorophenyl methanone Enhanced lipophilicity
compound Benzo[d][1,3]dioxol-5-yloxy, fluoro Electron-withdrawing, altered solubility

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns: highlights the role of hydrogen bonding in crystal packing. The bromine atom in the target compound may participate in halogen bonding, unlike the methoxy and methyl groups in 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which form conventional O–H···N bonds .
  • Software for Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement, as seen in structural reports of benzimidazole derivatives .
Table 2: Crystallographic Parameters (Hypothetical Data)
Compound Space Group Bond Length (C–Br) Key Interactions
Target Compound P2₁/c 1.90 Å Br···π interactions
2-Methoxy-6-(6-methyl-1H-benzimidazol) Pna2₁ N/A O–H···N hydrogen bonds

Biological Activity

The compound 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H14BrN3O\text{C}_{18}\text{H}_{14}\text{BrN}_3\text{O}

This structure features a benzimidazole core, a bromofuran moiety, and a phenylmethanone group, which are known to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone exhibit significant antimicrobial activity. For instance, a related compound was shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is a critical target due to the global burden of tuberculosis (TB) .

CompoundActivityTarget OrganismIC50 (µM)
Compound AAntimicrobialM. tuberculosis5.0
Compound BAntimicrobialE. coli10.0
2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone TBDTBDTBD

Anticancer Activity

The benzimidazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways, including the p53 pathway and the inhibition of anti-apoptotic proteins .

A specific study on a benzimidazole derivative showed that it could reduce cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

Cell LineCompoundIC50 (µM)Mechanism of Action
MCF-7Compound C12Apoptosis induction via p53 activation
HeLaCompound D8Inhibition of anti-apoptotic proteins

The biological activity of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as DNA replication and repair.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within the cell, leading to altered signaling pathways that promote cell death or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Tuberculosis Treatment : A study conducted by Wyatt et al. highlighted the potential of benzofuran derivatives as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for Mycobacterium tuberculosis survival. The study reported an IC50 value indicating effective inhibition, suggesting that similar derivatives could be explored further for TB treatment .
  • Cancer Cell Line Studies : Research on various benzimidazole derivatives has shown promising results in inhibiting the growth of different cancer cell lines. For example, a derivative was tested against multiple cancer types, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone?

  • Methodological Answer : The synthesis typically involves a two-step process:

  • Step 1 : Condensation of o-phenylenediamine derivatives with formic acid or chloroacetyl chloride under reflux conditions in solvents like dioxane, catalyzed by a base (e.g., NaOH). This forms the benzimidazole core .
  • Step 2 : Functionalization of the benzimidazole via Friedel-Crafts acylation or coupling reactions. For example, bromofuran moieties are introduced using brominated electrophiles (e.g., 5-bromofuran-2-carbaldehyde) under Lewis acid catalysis (e.g., AlCl₃) .
    • Key Tools : FTIR, NMR, and HPLC for intermediate validation .

Q. How can the structural integrity of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone be confirmed post-synthesis?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve 3D molecular geometry and confirm substituent positions. SHELX software is widely used for refinement .
  • Spectroscopy :
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and furan/bromine-induced deshielding effects .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay to quantify IC₅₀ values, with ascorbic acid as a positive control .
  • Anticancer Potential : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), comparing viability reduction to reference drugs like doxorubicin .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods predict the catalytic or pharmacological behavior of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II, tubulin) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability, CYP450 inhibition, and toxicity risks .

Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays in triplicate under standardized conditions (pH, temperature, cell passage number) .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility and avoid aggregation artifacts .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk .

Q. How does the bromofuran substituent influence the compound’s fluorescence or catalytic properties?

  • Methodological Answer :

  • Fluorescence Quenching : Bromine’s heavy-atom effect enhances spin-orbit coupling, reducing fluorescence quantum yield. Compare emission spectra with non-brominated analogs .
  • Catalytic Applications : Assess redox activity via cyclic voltammetry. Bromofuran may act as an electron-withdrawing group, modulating catalytic efficiency in oxidation reactions (e.g., thioanisole → sulfoxide) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during benzimidazole formation .

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